Chromone

Anticancer Hepatocellular carcinoma SAR

Select Chromone (491-38-3) for dual COX/iNOS anti-inflammatory design: its sulfonamide derivatives show 8.5× ibuprofen potency in PGE2 inhibition. As a reversible, noncompetitive MAO-B inhibitor scaffold, it enables safer Parkinson's/Alzheimer's research without the 'cheese effect.' Its tunable cytotoxicity (IC50 61 to >400 µM) offers wider experimental windows versus highly potent flavones. For electrochemical sensor development, 7-hydroxy-chromone's single-step irreversible oxidation simplifies antioxidant detection method validation. Available in ≥98% purity with flexible gram-to-bulk quantities.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 491-38-3
Cat. No. B188151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromone
CAS491-38-3
Synonyms4-chromone
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=CO2
InChIInChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
InChIKeyOTAFHZMPRISVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromone (CAS 491-38-3): Core Heterocyclic Scaffold and Procurement Starting Point


Chromone (4H-chromen-4-one, CAS 491-38-3) is a heterobicyclic compound consisting of a benzene ring fused to a γ-pyrone ring [1]. It is the core scaffold for a broad class of naturally occurring and synthetic compounds with diverse biological activities [2]. As an unsubstituted parent nucleus, it serves as a fundamental building block and reference standard in medicinal chemistry and materials science [3].

Why Chromone (491-38-3) Cannot Be Replaced by Flavone, Coumarin, or Chromanone: A Structural and Functional Rationale


Despite superficial structural similarities, chromone's unique C2-C3 double bond within the γ-pyrone ring and the absence of the 2-phenyl group (present in flavone) confer distinct electronic properties, reactivity, and biological target engagement [1]. Compared to chroman-4-one (the saturated analog), the presence of this double bond significantly alters bioactivity profiles [2]. Similarly, coumarin, while also a benzopyrone, features a lactone ring (α-pyrone) instead of a ketone, leading to markedly different pharmacological behaviors, most notably its established anticoagulant properties which are absent in chromone [3]. The quantitative evidence presented in Section 3 confirms that these structural nuances translate into measurable differences in performance across several key research domains, directly impacting experimental outcomes and making simple substitution invalid.

Quantitative Evidence: Performance Benchmarks for Chromone (491-38-3) vs. Closest Analogs


Antiproliferative Potency in Liver Cancer Cells: Chromone vs. Flavone and Coumarin

In a head-to-head comparative study of 68 plant polyphenols, chromones were found to be less potent than flavones but significantly more potent than coumarins in suppressing human liver cancer cell proliferation [1]. The IC50 range for chromones was 61 to >400 µM, placing them between flavones (IC50 range: 30.81 - 71.17 µM) and coumarins (IC50 range: 360.85 to >400 µM) [1]. This intermediate potency can be advantageous in experimental systems where flavones may exhibit excessive cytotoxicity or off-target effects [1].

Anticancer Hepatocellular carcinoma SAR

Anti-Inflammatory Activity: Chromone Derivative Outperforms Ibuprofen

While the unsubstituted chromone scaffold itself has limited direct anti-inflammatory activity, its derivatives demonstrate a marked improvement. A chromone-sulfonamide derivative (compound 4i) was identified as a dual COX/iNOS inhibitor with an IC50 for PGE2 of 28.83 ± 0.06 µM, which is approximately 8.5-fold more potent than the positive control ibuprofen (IC50 = 246.5 ± 3.8 µM) in the same assay [1]. This establishes the chromone core as a privileged starting point for developing potent anti-inflammatory agents.

Anti-inflammatory COX inhibition Dual-target

MAO-B Inhibition: Chromone Scaffold Enables Reversible, Noncompetitive Binding

A direct comparison of coumarin- and chromone-3-phenylcarboxamide scaffolds as MAO-B inhibitors revealed that the chromone-based compound 10b is a potent, selective, and reversible noncompetitive inhibitor [1]. The study highlighted that the benzopyrone sp2 oxygen atom in chromone is position-independent and contributes productively to ligand-enzyme complex stability, a feature not uniformly shared with coumarin [1]. This mechanistic distinction is critical for therapeutic applications, as reversible inhibition often presents a better safety profile.

MAO-B inhibitor Neurodegeneration Reversible inhibition

Electrochemical Behavior: Chromone Oxidation Is Simpler and More Predictable Than Flavonoids

The electrochemical oxidation of 7-hydroxy-4-chromone occurs in a single, irreversible, pH-dependent step involving the 7-OH group on the A-ring [1]. In contrast, the structurally related isoflavone daidzein oxidizes in two irreversible steps, first at the B-ring 4'-OH and then at the A-ring 7-OH [1]. This difference in oxidation pathway complexity and the calculated diffusion coefficient for daidzein (8.1 x 10⁻⁵ cm² s⁻¹) versus chromone derivatives can impact the design of electrochemical sensors and the interpretation of antioxidant mechanisms.

Electrochemistry Antioxidant mechanism Voltammetry

Structural Differentiation: Chromone vs. Chroman-4-one Leads to Divergent Bioactivity

The sole structural difference between chromone and chroman-4-one is the C2-C3 double bond (absent in chroman-4-one), which results in a minor change in molecular formula (C9H6O2 vs. C9H8O2) and properties like melting point (59.0 °C vs. 36.5 °C) [1]. However, this minor change leads to significant variations in biological activities across multiple assays, as documented in a comprehensive review [1]. This makes chromone and chromanone non-interchangeable in drug discovery programs despite their high structural homology.

Medicinal chemistry Scaffold hopping SAR

High-Impact Application Scenarios for Chromone (491-38-3) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Anti-Inflammatory Drug Discovery

Given the demonstrated 8.5-fold potency advantage of a chromone-sulfonamide derivative over ibuprofen in inhibiting PGE2 production [1], chromone (491-38-3) is an ideal core scaffold for medicinal chemists designing next-generation, dual-target (COX/iNOS) anti-inflammatory agents. Its tunable core allows for systematic SAR studies to optimize potency and selectivity beyond current NSAIDs.

Neuropharmacology: Development of Reversible MAO-B Inhibitors

The evidence that chromone-based compounds act as potent, reversible, and noncompetitive MAO-B inhibitors [1] positions chromone as a privileged scaffold for developing safer treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. Researchers can leverage this scaffold to design inhibitors that avoid the 'cheese effect' and other side effects associated with irreversible MAO inhibitors.

Chemical Biology: Scaffold for Moderately Potent Antiproliferative Probes

For studies requiring a less cytotoxic control or a scaffold with tunable antiproliferative activity, chromone's IC50 range (61 to >400 µM) against liver cancer cells [1] makes it a superior choice over highly potent flavones (IC50 ~30-70 µM). This allows researchers to explore mechanisms of growth inhibition without inducing rapid apoptosis, providing a wider experimental window.

Analytical Chemistry: Standard for Electrochemical Sensor Calibration

The simple, single-step, irreversible oxidation of 7-hydroxy-4-chromone, as established by cyclic voltammetry [1], makes it an excellent model compound for developing and calibrating electrochemical sensors intended for antioxidant detection. Its predictable behavior contrasts with the more complex, multi-step oxidation of flavonoids like daidzein, simplifying method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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